8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its complex structure, which includes a benzyl(methyl)amino group, a chlorobut-2-enyl side chain, and a dimethylpurine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated using appropriate alkyl halides under basic conditions to introduce the dimethyl groups.
Amination: The benzyl(methyl)amino group is introduced via nucleophilic substitution reactions, often using benzylamine and methylamine.
Chlorobut-2-enyl Side Chain Addition: The chlorobut-2-enyl group is added through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorobut-2-enyl side chain, converting it to a butyl group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorobut-2-enyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the benzyl(methyl)amino group.
Reduction: Reduced butyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, it can be used as a probe to study purine metabolism and its derivatives’ effects on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry
Industrially, it can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It may inhibit or modulate the activity of these enzymes, leading to altered cellular functions. The chlorobut-2-enyl side chain and benzyl(methyl)amino group play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-13(20)10-11-25-15-16(23(3)19(27)24(4)17(15)26)21-18(25)22(2)12-14-8-6-5-7-9-14/h5-10H,11-12H2,1-4H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKNVBQICUFZKT-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478253-10-0 |
Source
|
Record name | 8-(BENZYL(ME)AMINO)-7-(3-CL-2-BUTENYL)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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